sodium;nonane-1-sulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of guanine nucleotide-binding protein, gamma-transducing activity polypeptide 1 involves the isolation of a cDNA clone for the gamma subunit of bovine transducin. This process was first reported by Hurley et al. in 1984. The DNA sequence of GNGT1 was later reported by Scherer et al. in 1996, who screened a human genomic phage library using a human PCR product based on a partial human sequence .
Industrial Production Methods
Industrial production methods for GNGT1 are not well-documented in the literature. the general approach involves recombinant DNA technology, where the gene encoding the protein is inserted into a suitable expression vector, which is then introduced into a host cell for protein production.
Chemical Reactions Analysis
Types of Reactions
Guanine nucleotide-binding protein, gamma-transducing activity polypeptide 1 undergoes posttranslational modifications such as farnesylation or geranylgeranylation. These modifications are crucial for its function in light signaling in rod cells .
Common Reagents and Conditions
The farnesylation of the gamma subunit of retinal transducin is essential for light signaling in rod cells. This modification requires specific enzymes and conditions that facilitate the attachment of a farnesyl group to the protein .
Major Products Formed
The major products formed from these reactions are the farnesylated or geranylgeranylated forms of the gamma subunit, which are essential for the proper functioning of the protein in phototransduction .
Scientific Research Applications
Guanine nucleotide-binding protein, gamma-transducing activity polypeptide 1 has several scientific research applications:
Chemistry: It is used to study the mechanisms of G protein-coupled receptor (GPCR) signaling pathways.
Biology: It plays a crucial role in understanding the molecular mechanisms of vision and phototransduction.
Medicine: Research on GNGT1 can provide insights into visual disorders and potential therapeutic targets for treating such conditions.
Industry: The protein can be used in the development of biosensors and other biotechnological applications.
Mechanism of Action
The mechanism of action of guanine nucleotide-binding protein, gamma-transducing activity polypeptide 1 involves its role in the phototransduction pathway. The protein is part of the G protein complex that mediates the activation of cyclic guanosine monophosphate (GMP)-specific phosphodiesterase by rhodopsin. This process is essential for converting light signals into electrical signals in the retina .
Comparison with Similar Compounds
Similar Compounds
Guanine nucleotide-binding protein, beta subunit: This protein is also part of the G protein complex and plays a role in phototransduction.
Guanine nucleotide-binding protein, alpha subunit: This subunit shows greater diversity and confers functional specificity to the G protein.
Uniqueness
The gamma subunit of transducin is unique due to its specific posttranslational modifications, such as farnesylation, which are essential for its role in light signaling. This specificity distinguishes it from other G protein subunits and highlights its importance in visual sensitivity regulation .
Properties
IUPAC Name |
sodium;nonane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYRDULZOKULPK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.